
Tert-butyl 4-cyanophenylcarbamate
Overview
Description
Tert-butyl 4-cyanophenylcarbamate: is an organic compound with the chemical formula C12H14N2O2 N-Boc-4-aminobenzonitrile . This compound is characterized by its tert-butyl carbamate group attached to a 4-cyanophenyl moiety. It is commonly used in organic synthesis and serves as a building block for various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reaction of 4-Aminobenzonitrile with Di-tert-butyl Dicarbonate:
Industrial Production Methods:
- The industrial production of tert-butyl 4-cyanophenylcarbamate typically involves the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions:
-
Substitution Reactions:
- Tert-butyl 4-cyanophenylcarbamate can undergo nucleophilic substitution reactions where the tert-butyl carbamate group is replaced by other nucleophiles.
Common Reagents: Sodium azide, potassium cyanide.
Conditions: Typically carried out in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.
-
Reduction Reactions:
- The nitrile group in this compound can be reduced to an amine.
Common Reagents: Lithium aluminum hydride (LiAlH4), hydrogen gas with a palladium catalyst.
Conditions: Reduction reactions are usually performed under an inert atmosphere at low temperatures.
Major Products:
- Substitution reactions yield various substituted carbamates.
- Reduction reactions yield the corresponding amine derivatives .
Scientific Research Applications
Medicinal Chemistry
Tert-butyl 4-cyanophenylcarbamate serves as a key intermediate in the synthesis of various pharmaceuticals. Its structure allows for the modification of biological activity through the introduction of different functional groups. The tert-butyl group is known to enhance solubility and bioavailability in drug formulations, making this compound valuable in drug development .
Biochemical Studies
The compound is utilized in biochemical assays to study enzyme interactions and inhibition mechanisms. Its ability to form stable complexes with biological molecules allows researchers to investigate the effects of structural modifications on enzyme activity .
Polymer Science
In polymer chemistry, this compound can act as a protective group during polymer synthesis, particularly in the creation of polyurethanes and other copolymers. The tert-butyl carbamate moiety can be removed under mild conditions, facilitating further functionalization of the polymer backbone .
Case Study 1: Drug Development
A study evaluated the pharmacological properties of derivatives synthesized from this compound. The derivatives exhibited varying degrees of activity against specific cancer cell lines, indicating that structural modifications could lead to potent anti-cancer agents .
Case Study 2: Enzyme Inhibition
Research focused on the use of this compound as an inhibitor for certain enzymes involved in metabolic pathways. The compound was shown to effectively inhibit enzyme activity, providing insights into potential therapeutic applications for metabolic disorders .
Mechanism of Action
Mechanism:
- The mechanism of action of tert-butyl 4-cyanophenylcarbamate involves the protection and deprotection of amine groups. The tert-butyl carbamate group is introduced to protect the amine during chemical reactions and is later removed under acidic conditions .
Molecular Targets and Pathways:
- The compound targets amine groups in molecules, preventing unwanted reactions during synthesis. The deprotection process releases the free amine, allowing it to participate in subsequent reactions .
Comparison with Similar Compounds
- N-Boc-4-aminobenzonitrile
- tert-Butyl N-(4-cyanophenyl)carbamate
- Carbamic acid, N-(4-cyanophenyl)-, 1,1-dimethylethyl ester
Uniqueness:
- Tert-butyl 4-cyanophenylcarbamate is unique due to its stability and reactivity . The tert-butyl group provides steric hindrance, enhancing the compound’s stability. Its ability to undergo selective reactions makes it a valuable intermediate in organic synthesis .
Biological Activity
Tert-butyl 4-cyanophenylcarbamate (CAS Number: 143090-18-0) is a chemical compound that has garnered interest in various fields, particularly in medicinal chemistry and agrochemicals. This article reviews its biological activity, synthesizing findings from diverse sources to provide a comprehensive overview.
Chemical Structure and Properties
- Molecular Formula : C₁₂H₁₄N₂O₂
- Molecular Weight : 218.25 g/mol
- Physical State : Solid
- Appearance : White to light yellow crystalline powder
- Melting Point : 70-72 °C
The presence of the tert-butyl group contributes to the compound's unique properties, influencing its reactivity and solubility in biological systems.
Biological Activity Overview
This compound exhibits a range of biological activities, including:
- Antimicrobial Properties : Studies suggest that compounds with carbamate functional groups can exhibit significant antimicrobial activity. The presence of the cyanophenyl moiety may enhance this effect by facilitating interactions with microbial cell membranes.
- Inhibitory Effects on Enzymes : Research indicates that similar carbamate derivatives can act as enzyme inhibitors. For instance, they may inhibit acetylcholinesterase, an enzyme crucial for neurotransmission, which has implications in treating neurodegenerative diseases like Alzheimer's.
- Antioxidant Activity : Some studies have shown that tert-butyl derivatives possess antioxidant properties, which can protect cells from oxidative stress and may contribute to their therapeutic potential in various diseases.
Case Studies and Research Findings
- Antimicrobial Activity :
- Enzyme Inhibition :
- Antioxidant Properties :
Data Table: Biological Activities of this compound
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing tert-butyl 4-cyanophenylcarbamate, and what key reagents are involved?
The compound is typically synthesized via a Boc (tert-butoxycarbonyl) protection strategy. A representative method involves coupling 4-cyanophenylamine with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as triethylamine or DMAP in dichloromethane or THF . Alternatively, carbamate formation can be facilitated using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) under mild conditions to ensure high yields and minimal side reactions . Characterization via H/C NMR and HPLC is critical to confirm purity (>95%) and structural integrity.
Q. What analytical techniques are recommended for characterizing this compound?
Key techniques include:
- NMR spectroscopy : H and C NMR to confirm the carbamate linkage (e.g., tert-butyl group signals at ~1.4 ppm and carbonyl at ~155 ppm) .
- HPLC-MS : To assess purity and detect trace impurities, using reverse-phase C18 columns with acetonitrile/water gradients.
- Melting point analysis : While data gaps exist in some sources (e.g., missing values in ), empirical determination is advised to establish batch consistency.
- FT-IR : Confirming the presence of cyanide (~2240 cm) and carbamate carbonyl (~1700 cm) .
Q. How should this compound be stored to ensure stability?
Store in tightly sealed containers under inert gas (argon/nitrogen) at 2–8°C to prevent hydrolysis of the carbamate group. Avoid exposure to moisture, strong acids/bases, and oxidizing agents, as these can degrade the tert-butyl protecting group . Stability studies under accelerated conditions (e.g., 40°C/75% RH) are recommended for long-term storage protocols.
Advanced Research Questions
Q. How can reaction conditions be optimized for synthesizing this compound derivatives with improved yields?
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates but may require lower temperatures to suppress side reactions .
- Catalyst screening : Transition-metal catalysts (e.g., Pd for coupling reactions) can improve efficiency in functionalized derivatives, though compatibility with the cyanophenyl group must be verified .
- Base optimization : Use of non-nucleophilic bases (e.g., DBU) minimizes unwanted deprotection during synthesis .
- DoE (Design of Experiments) : Systematic variation of temperature, stoichiometry, and reaction time can identify optimal conditions .
Q. What strategies address contradictions in reported physicochemical properties of this compound?
Discrepancies in melting point, solubility, and stability (e.g., incomplete data in ) necessitate:
- Reproducibility studies : Independent synthesis and characterization across multiple labs.
- Computational modeling : DFT calculations to predict thermodynamic stability and solubility parameters.
- Advanced analytics : TGA-DSC for thermal decomposition profiles and dynamic vapor sorption (DVS) for hygroscopicity assessment .
Q. How is this compound utilized as a precursor in medicinal chemistry?
The compound serves as a key intermediate in synthesizing:
- Quinazolinone derivatives : Cyclization with Boc-protected o-aminonitriles under basic HO conditions yields bioactive quinazoline-2,4-diones .
- Kinase inhibitors : The cyanophenyl group enhances binding affinity in ATP-binding pockets, while the tert-butyl carbamate aids in solubility and metabolic stability .
- Proteolysis-targeting chimeras (PROTACs) : Functionalization via click chemistry or cross-coupling enables modular assembly of heterobifunctional degraders .
Q. What safety precautions are critical when handling this compound in laboratory settings?
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and reactions .
- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous rinses to prevent hydrolysis .
- Toxicity mitigation : While acute toxicity data are limited ( ), assume potential respiratory sensitization and handle with respiratory protection (e.g., N95 masks) in powder form.
Q. Methodological Notes
- Synthetic protocols : Prioritize peer-reviewed literature (e.g., Sigma-Aldrich methods in ) over vendor-supplied data.
- Data validation : Cross-reference NMR and HPLC results with databases like PubChem ( ) to resolve ambiguities.
- Ethical compliance : Adhere to institutional guidelines for hazardous waste disposal and animal/human use restrictions ( ).
Properties
IUPAC Name |
tert-butyl N-(4-cyanophenyl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-12(2,3)16-11(15)14-10-6-4-9(8-13)5-7-10/h4-7H,1-3H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPIRTCVNDVQQLE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00436027 | |
Record name | TERT-BUTYL 4-CYANOPHENYLCARBAMATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00436027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
143090-18-0 | |
Record name | TERT-BUTYL 4-CYANOPHENYLCARBAMATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00436027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 143090-18-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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